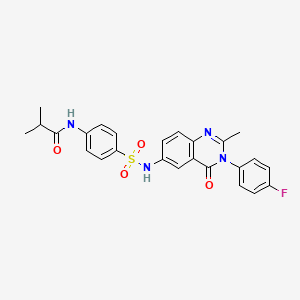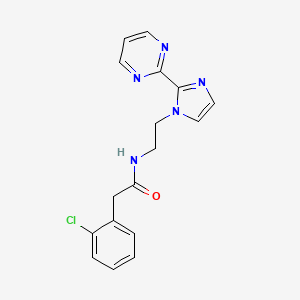
2-(2-chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a chemical compound that is commonly referred to as CPI-455. It is a potent inhibitor of the histone methyltransferase EZH2, which is known to play a role in various types of cancer.
Mechanism of Action
CPI-455 is a potent inhibitor of EZH2, which is a histone methyltransferase that plays a critical role in gene regulation and chromatin remodeling. EZH2 is overexpressed in various types of cancer, where it promotes tumor growth and metastasis. CPI-455 inhibits the catalytic activity of EZH2 by binding to its active site, leading to a decrease in the levels of histone H3 lysine 27 trimethylation (H3K27me3) and the derepression of tumor suppressor genes.
Biochemical and Physiological Effects:
CPI-455 has been shown to have potent antitumor activity in various preclinical cancer models. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as sensitize them to chemotherapy and radiation therapy. CPI-455 has also been shown to inhibit tumor growth and metastasis in vivo, suggesting its potential use as a therapeutic agent for cancer.
Advantages and Limitations for Lab Experiments
One advantage of CPI-455 is its potency and specificity for EZH2, which makes it a valuable tool for studying the role of EZH2 in cancer biology. However, one limitation of CPI-455 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of CPI-455 is not fully understood, and further studies are needed to elucidate its effects on other cellular processes.
Future Directions
There are several future directions for research on CPI-455. One area of interest is the development of more potent and selective EZH2 inhibitors, which could have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to EZH2 inhibitors, which could help to guide patient selection for clinical trials. Finally, further studies are needed to understand the role of EZH2 in cancer biology and the mechanisms of resistance to EZH2 inhibitors, which could lead to the development of new therapeutic strategies for cancer.
Synthesis Methods
The synthesis of CPI-455 involves the reaction of 2-(2-chlorophenyl)acetic acid with 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified by column chromatography to obtain CPI-455 in high yield and purity.
Scientific Research Applications
CPI-455 has been extensively studied in various preclinical cancer models, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPI-455 has also been found to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use in combination therapy.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-14-5-2-1-4-13(14)12-15(24)19-8-10-23-11-9-22-17(23)16-20-6-3-7-21-16/h1-7,9,11H,8,10,12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABASLBAMFQFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCN2C=CN=C2C3=NC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2944259.png)
![1-benzyl-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2944260.png)
![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B2944265.png)
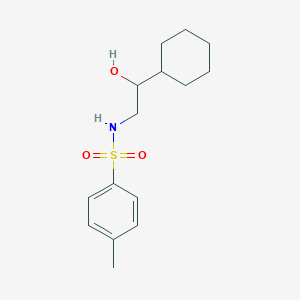
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2944268.png)
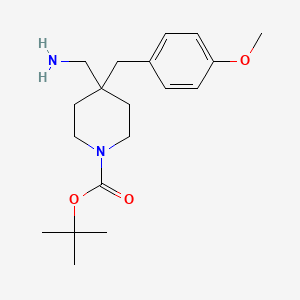
![6H-thieno[2,3-b]pyrrole](/img/structure/B2944273.png)
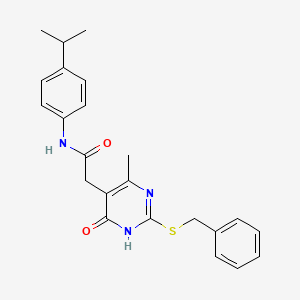
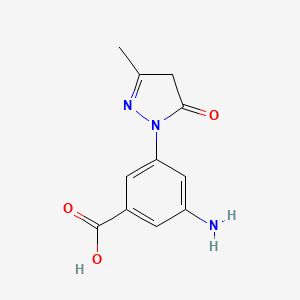
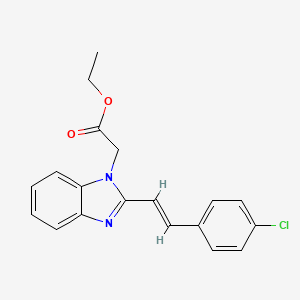
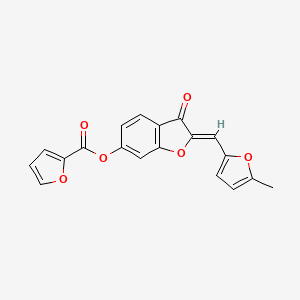
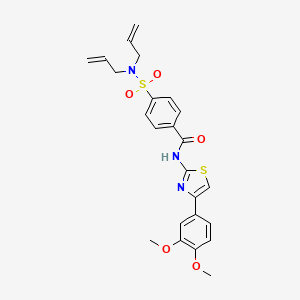
![N-(4-butylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2944280.png)
